2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid
Description
Properties
Molecular Formula |
C8H6N2O4 |
|---|---|
Molecular Weight |
194.14 g/mol |
IUPAC Name |
2-oxo-1,4-dihydropyrido[2,3-d][1,3]oxazine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N2O4/c11-7(12)4-1-5-3-14-8(13)10-6(5)9-2-4/h1-2H,3H2,(H,11,12)(H,9,10,13) |
InChI Key |
BZNBGZOICLPBMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NC(=O)O1)N=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Precursors
- Oxidation of Methyl or Hydroxy Groups:
The methyl or hydroxymethyl groups introduced during earlier steps are oxidized using reagents like potassium permanganate or chromium-based oxidants to form the carboxylic acid.
Demethylation and Hydrolysis
- Demethylation:
Methyl esters or methylated heterocycles are demethylated using Lewis acids such as magnesium or lithium salts, notably lithium bromide in refluxing tetrahydrofuran (THF), which cleaves methyl groups to generate free carboxylic acids.
Methyl ester + LiBr (reflux, THF) → Carboxylic acid + methyl bromide
Multistep Synthesis Involving Intermediates
Method Overview:
A multistep approach involves initial formation of heterocyclic intermediates, followed by functionalization and ring closure to produce the target compound.
Synthesis of Pyridinone Intermediates
- Formation of Pyridinone Derivatives:
Reacting aldehyde or keto precursors with alkali metal cations (lithium, sodium) in the presence of oxalate esters yields pyridinone structures, which are then hydrolyzed to the corresponding carboxylic acids.
Coupling and Cyclization
- Coupling Reactions:
The intermediates are coupled with amines such as difluorobenzylamine, followed by demethylation with Lewis acids, to form the fused heterocyclic core with the carboxylic acid functionality.
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Demethylation | Lithium bromide (LiBr) | Reflux in THF | Cleaves methyl esters or methyl groups |
| Cyclization | Acidic or basic reflux | Elevated temperature | Forms fused heterocycle |
Research-Validated Synthesis Pathways
a. Patent US10654871B2 (2018)
This patent details a comprehensive process involving:
- Starting from aldehyde V, contacting with amino alcohols to form intermediates.
- Oxidation and coupling reactions to introduce heteroatoms.
- Demethylation with Lewis acids such as magnesium or lithium salts to yield the final carboxylic acid.
- Use of oxalate esters and alkali metal alkoxides for initial heterocycle formation.
- Demethylation employing lithium bromide in refluxing THF for high yield and purity.
b. Synthesis via Heterocyclic Precursors
The literature indicates that fused heterocycles like benzoxazines and pyridones are versatile intermediates, synthesized via condensation and cyclization reactions, which are then oxidized or hydrolyzed to obtain the carboxylic acid derivative.
Summary of Preparation Methods
Notes and Considerations
- The synthesis pathways are highly dependent on the purity of intermediates and reaction conditions such as temperature, solvent, and reagent equivalents.
- Demethylation with lithium bromide is favored for its selectivity and yield.
- The choice of starting materials and reagents influences the overall yield and purity of the final product.
- Safety considerations include handling of halogenated reagents and oxidants under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Note: The molecular formula for 3-oxo-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid (C₁₁H₁₉NO₅) in may contain discrepancies, as the formula appears inconsistent with the fused ring structure.
Key Differences and Implications
Ring System Variations: Pyrido-oxazine vs. Pyrido-pyrimidine: The target compound’s oxazine ring (with one oxygen and one nitrogen) contrasts with pyrido-pyrimidine analogs (two nitrogens). Pyrido-pyrimidines (e.g., ) exhibit stronger enzyme inhibition due to hydrogen bonding via dioxo groups . Thiazine vs.
Functional Group Impact :
- Carboxylic Acid (C6) : Present in the target compound and levofloxacin, this group enables ionic interactions with biological targets (e.g., bacterial DNA gyrase in levofloxacin ).
- Carbaldehyde (C6) : In , the aldehyde group offers reactivity for covalent modifications, unlike the carboxylic acid’s ionic character .
Substituent Effects :
- Fluoro and Piperazinyl Groups : Levofloxacin’s fluoro (enhancing DNA binding) and piperazinyl (improving pharmacokinetics) substituents are absent in the target compound, explaining its lack of reported antibacterial activity .
- Alkyl Groups : Ethyl/methyl substitutions in pyrido-pyrimidines () influence metabolic stability and solubility .
Limitations and Contradictions
- Data Gaps : Direct biological data for the target compound are absent in the evidence, requiring extrapolation from analogs.
- Formula Discrepancies : The molecular formula for 3-oxo-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid () may contain errors, necessitating verification.
Biological Activity
2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antimicrobial and anticancer properties, and discusses its mechanisms of action.
Chemical Structure and Properties
The compound features a fused ring system consisting of a pyridine and an oxazine ring. Its molecular formula is , with a molecular weight of 164.12 g/mol. The unique structure contributes to its diverse biological activities.
Anticancer Activity
Recent studies have explored the anticancer properties of 2-oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid. In vitro assays using human lung adenocarcinoma cells (A549) demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity. For instance:
- Compound Variants : Certain substitutions on the phenyl ring significantly enhance anticancer activity. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions reduced A549 cell viability to 64% and 61%, respectively, indicating a structure-dependent relationship between chemical modifications and biological activity .
- Mechanism of Action : The mechanism involves interaction with specific molecular targets within cancer cells, potentially leading to apoptosis or cell cycle arrest .
Antimicrobial Activity
The antimicrobial efficacy of 2-oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid has also been investigated against various pathogens:
- Pathogen Testing : The compound was tested against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated significant antimicrobial activity, suggesting potential for development as a therapeutic agent in treating resistant infections .
Data Table: Summary of Biological Activities
| Activity Type | Tested Compound | Target Cells/Pathogens | Effectiveness |
|---|---|---|---|
| Anticancer | 2-Oxo-1H,2H,... | A549 (lung adenocarcinoma) | Reduced viability to ~64% |
| Antimicrobial | 2-Oxo-1H,2H,... | Klebsiella pneumoniae, E. coli | Significant inhibition observed |
Case Studies
A notable case study involved the synthesis of various derivatives from the parent compound to evaluate their biological activities systematically. The derivatives were subjected to MTT assays to assess cytotoxicity against A549 cells compared to standard chemotherapeutics like cisplatin. The study revealed that specific modifications could enhance anticancer properties while maintaining lower toxicity levels against non-cancerous cells .
The biological activity of 2-Oxo-1H,2H,4H-pyrido[2,3-D][1,3]oxazine-6-carboxylic acid is attributed to its ability to bind to specific receptors or enzymes involved in cancer progression and microbial resistance:
- Lipophilicity : The compound's lipophilic nature facilitates cellular uptake and interaction with intracellular targets.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
